molecular formula C31H45N9O6S B12424836 Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl

Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl

Cat. No.: B12424836
M. Wt: 671.8 g/mol
InChI Key: IWSNQHXPYYMOLJ-MLCQCVOFSA-N
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Description

The compound “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is a synthetic peptide derivative that incorporates a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The presence of the benzothiazole group is particularly noteworthy, as benzothiazoles are known for their biological activity and are often used in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The benzothiazole moiety is introduced through a coupling reaction with the appropriate benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high efficiency and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the peptide backbone or the benzothiazole group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole group may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of “Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting or modulating the activity of the target protein. This interaction can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Ac-Asp(1)-Leu-Lys(1)-Arg-benzothiazol-2-yl” is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C31H45N9O6S

Molecular Weight

671.8 g/mol

IUPAC Name

(3S,6S,14S)-6-acetamido-N-[(2S)-1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide

InChI

InChI=1S/C31H45N9O6S/c1-17(2)15-22-28(45)38-21(10-6-7-13-34-25(42)16-23(29(46)39-22)36-18(3)41)27(44)37-20(11-8-14-35-31(32)33)26(43)30-40-19-9-4-5-12-24(19)47-30/h4-5,9,12,17,20-23H,6-8,10-11,13-16H2,1-3H3,(H,34,42)(H,36,41)(H,37,44)(H,38,45)(H,39,46)(H4,32,33,35)/t20-,21-,22-,23-/m0/s1

InChI Key

IWSNQHXPYYMOLJ-MLCQCVOFSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](CCCCNC(=O)C[C@@H](C(=O)N1)NC(=O)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Canonical SMILES

CC(C)CC1C(=O)NC(CCCCNC(=O)CC(C(=O)N1)NC(=O)C)C(=O)NC(CCCN=C(N)N)C(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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